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Compound of Interest

Compound Name:
3-(chloromethyl)-1-methyl-1H-

indazole

Cat. No.: B074904 Get Quote

3-(chloromethyl)-1-methyl-1H-indazole is a heterocyclic building block of significant interest

in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl

group attached to a stable 1-methyl-indazole core, makes it an ideal electrophile for introducing

the indazole moiety into a wide range of molecules. The indazole scaffold itself is a privileged

structure found in numerous pharmacologically active compounds, recognized for its ability to

participate in biologically relevant interactions.[1][2][3]

The most prominent application of this reagent is as a key intermediate in the synthesis of

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5]

[6] This highlights the industrial and pharmaceutical relevance of mastering reactions with this

compound. This guide provides a detailed exploration of its reactivity, safety considerations,

and step-by-step protocols for its application in common synthetic transformations, focusing on

the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties and Safety & Handling
A thorough understanding of the reagent's properties and hazards is paramount for safe and

effective experimentation.
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Property Value Source

CAS Number 1578-97-8 [7]

Molecular Formula C₉H₉ClN₂ [7][8]

Molecular Weight 180.63 g/mol [8]

Appearance Solid [7]

InChIKey
LYLGQIOTMAQQEB-

UHFFFAOYSA-N
[7][8]

Safety & Handling Protocols

3-(chloromethyl)-1-methyl-1H-indazole, like many alkylating agents, must be handled with

care. While not classified as acutely hazardous, it is a potential irritant and should be treated

with respect.[9]

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety goggles, and nitrile gloves.[10] Work should be conducted in a well-ventilated fume

hood.

Storage: Store the compound in a tightly closed container in a cool, dry place, away from

strong oxidizing agents.[9]

Waste Disposal: Dispose of chemical waste in accordance with local and institutional

regulations.

Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water. If

eye contact occurs, rinse cautiously with water for several minutes. In case of inhalation or

ingestion, seek immediate medical attention.[10][11]

Core Reactivity: The Nucleophilic Substitution
Pathway
The primary mode of reactivity for 3-(chloromethyl)-1-methyl-1H-indazole is nucleophilic

substitution, typically proceeding through an Sₙ2 mechanism.[12][13] The carbon of the
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chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent

chlorine atom, making it susceptible to attack by a nucleophile.[14] The chloride ion is a good

leaving group because it is the conjugate base of a strong acid (HCl), rendering it stable in

solution.[12]

Causality of Reaction Conditions:

Nucleophile: The success of the reaction depends on the nucleophile's strength. Common

nucleophiles include amines, phenoxides, thiolates, and carbanions.

Base: When using neutral nucleophiles like amines or phenols, a base is required to either

deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger for

the HCl generated during the reaction. The choice of base is critical; strong, non-nucleophilic

bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred.[15]

[16][17]

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran

(THF), or Acetonitrile (MeCN) are ideal.[18] They can solvate the cation of the base (e.g.,

Na⁺ or K⁺) while not strongly solvating the nucleophile, thus preserving its reactivity.[16][17]

[19]

Application Note 1: N-Alkylation of a Secondary
Amine
This protocol details the coupling of 3-(chloromethyl)-1-methyl-1H-indazole with a generic

secondary amine, a common step in the synthesis of pharmacologically active molecules.

Experimental Rationale: The reaction is performed using potassium carbonate (K₂CO₃) as a

moderately strong base in DMF. K₂CO₃ is sufficient to neutralize the HCl byproduct without

being overly reactive, and DMF is an excellent solvent for this class of reaction due to its high

boiling point and ability to dissolve a wide range of organic substrates and inorganic salts.

Step-by-Step Protocol:

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add the secondary amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and
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anhydrous DMF (to make a ~0.5 M solution with respect to the amine).

Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add a solution

of 3-(chloromethyl)-1-methyl-1H-indazole (1.1 equiv.) in a small amount of anhydrous

DMF dropwise to the flask.

Reaction: Heat the reaction mixture to 60-70 °C.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is

consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel

containing water and extract with ethyl acetate (3 x 20 mL). The use of water removes the

DMF and inorganic salts.

Purification: Combine the organic layers, wash with brine to remove residual water, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Purification: Purify the crude residue by flash column chromatography on silica gel to

obtain the pure N-alkylated product.

Characterization (Self-Validation): Confirm the structure and purity of the final compound

using ¹H NMR, ¹³C NMR, and HRMS.
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Reagent Molar Equiv. Purpose

Secondary Amine 1.0 Nucleophile

3-(chloromethyl)-1-methyl-1H-

indazole
1.1 Electrophile

Potassium Carbonate (K₂CO₃) 2.0 Base (Acid Scavenger)

DMF - Solvent

Temperature 60-70 °C -

Typical Yield 75-95% -

Visualization: N-Alkylation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates:
synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

4. nbinno.com [nbinno.com]

5. Niraparib synthesis - chemicalbook [chemicalbook.com]

6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents
[patents.google.com]

7. 3-(Chloromethyl)-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

8. 3-(chloromethyl)-1-methyl-1H-indazole | C9H9ClN2 | CID 7537470 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. fishersci.com [fishersci.com]

10. fishersci.co.uk [fishersci.co.uk]

11. chemicalbook.com [chemicalbook.com]

12. gacariyalur.ac.in [gacariyalur.ac.in]

13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

14. chem.libretexts.org [chem.libretexts.org]

15. pdf.benchchem.com [pdf.benchchem.com]

16. d-nb.info [d-nb.info]

17. research.ucc.ie [research.ucc.ie]

18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b074904?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8667887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8667887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.nbinno.com/article/pharmaceutical-intermediates/niraparib-intermediate-chemistry-cancer-drug-zl
https://www.chemicalbook.com/synthesis/niraparib.htm
https://patents.google.com/patent/CN107235957A/en
https://patents.google.com/patent/CN107235957A/en
https://cymitquimica.com/products/IN-DA001PPP/1578-97-8/3-chloromethyl-1-methyl-1h-indazole/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_chloromethyl_-1-methyl-1H-indazole
https://pubchem.ncbi.nlm.nih.gov/compound/3-_chloromethyl_-1-methyl-1H-indazole
https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=10491683&productDescription=1GR+1-Methyl-1H-indazole-3-carboxylic+acid%2C+97%25&countryCode=GB&language=en
https://www.chemicalbook.com/msds/3-chloromethyl-1h-indazole.pdf
https://www.gacariyalur.ac.in/econtent/Chemistry/pg/PG-II-P16CH31.pdf
https://accesspharmacy.mhmedical.com/content.aspx?bookid=1731%C2%A7ionid=116669451&jumpsectionid=116669474
https://chem.libretexts.org/Courses/Oregon_Institute_of_Technology/OIT%3A_CHE_332_--_Organic_Chemistry_II_(Lund)/8%3A_Nucleophilic_Substitution_Reactions
https://pdf.benchchem.com/1431/Protocol_for_N_alkylation_of_1H_indazole_3_carboxylate_intermediates.pdf
https://d-nb.info/1248570898/34
https://research.ucc.ie/en/publications/regioselective-n-alkylation-of-the-1h-indazole-scaffold-ring-subs/
https://chem.libretexts.org/Courses/SUNY_Potsdam/Book%3A_Organic_Chemistry_I_(Walker)/09%3A_NUCLEOPHILIC_SUBSTITIONS_and_ELIMINATIONS_IN_PRACTICE/9.02%3A_Common_nucleophilic_substitution_reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating
reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Importance of 3-
(chloromethyl)-1-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074904#experimental-setup-for-reactions-with-3-
chloromethyl-1-methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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